molecular formula C17H22N6O2 B2968163 N-(2-((2,4-bis(dimethylamino)pyrimidin-5-yl)amino)-2-oxoethyl)benzamide CAS No. 1448060-64-7

N-(2-((2,4-bis(dimethylamino)pyrimidin-5-yl)amino)-2-oxoethyl)benzamide

Cat. No.: B2968163
CAS No.: 1448060-64-7
M. Wt: 342.403
InChI Key: VHAGQKCTPVJMQL-UHFFFAOYSA-N
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Description

N-(2-((2,4-bis(dimethylamino)pyrimidin-5-yl)amino)-2-oxoethyl)benzamide is a synthetic organic compound featuring a pyrimidine core, a privileged scaffold in medicinal chemistry. The pyrimidine ring is a fundamental heterocycle in biology, serving as a key component in nucleic acids and numerous essential vitamins . Its inherent presence in biologically active molecules makes it a highly valued template for developing new therapeutic agents. Pyrimidine derivatives are extensively researched due to their wide spectrum of potential biological activities, which can include anticancer, antimicrobial, anti-inflammatory, and antiviral properties . The specific substitution pattern on this compound, including the 2,4-bis(dimethylamino) groups and the benzamide linkage, suggests it is designed as a targeted molecule for investigative purposes, potentially in areas such as kinase inhibition or receptor modulation. Researchers are exploring such compounds for their ability to interact with specific enzymatic pathways or cellular receptors. This product is intended for research applications in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for use in diagnostics, therapeutics, or any other human or veterinary applications. Researchers should conduct their own thorough characterization and biological testing to determine this compound's specific mechanism of action and research applications.

Properties

IUPAC Name

N-[2-[[2,4-bis(dimethylamino)pyrimidin-5-yl]amino]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O2/c1-22(2)15-13(10-19-17(21-15)23(3)4)20-14(24)11-18-16(25)12-8-6-5-7-9-12/h5-10H,11H2,1-4H3,(H,18,25)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAGQKCTPVJMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)CNC(=O)C2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((2,4-bis(dimethylamino)pyrimidin-5-yl)amino)-2-oxoethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and cellular protection mechanisms. This article will explore its biological activity, supported by data tables and relevant research findings.

The compound this compound belongs to a class of pyrimidine derivatives that have shown promise in targeting specific pathways involved in cancer and cellular stress responses. Its structure suggests potential interactions with various biological targets, including the epidermal growth factor receptor (EGFR), which is implicated in several cancers.

Research indicates that compounds similar to this compound can inhibit mutant forms of EGFR, which are often associated with cancer progression. The mechanism involves:

  • Inhibition of EGFR Mutants : The compound exhibits high potency against certain mutant forms of EGFR while demonstrating lower toxicity compared to wild-type EGFR inhibitors. This selectivity is crucial for reducing side effects commonly associated with cancer therapies .
  • Cellular Protection Against ER Stress : Analogous compounds have been reported to protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced apoptosis. This protective effect is mediated through the inhibition of apoptotic markers such as cleaved caspase-3 and PARP, suggesting a role in preserving cell viability under stress conditions .

3.1 In Vitro Studies

A series of studies have evaluated the biological activity of this compound and its analogs:

CompoundEC50 (μM)Maximal Activity (%)Target
WO5m (analog)0.1 ± 0.01100%β-cell protection against ER stress
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)--EGFR mutants

The compound WO5m demonstrated exceptional potency in protecting β-cells from ER stress with an EC50 value indicating high efficacy at low concentrations .

3.2 Case Studies

In a study focusing on the treatment of diabetes-related β-cell dysfunction, the compound WO5m was shown to significantly reverse cell death induced by various ER stressors such as thapsigargin and brefeldin A. This highlights its potential therapeutic application beyond oncology .

4. Conclusion

This compound represents a promising candidate for further research due to its selective inhibition of mutant EGFRs and protective effects against cellular stress. These properties could make it a valuable addition to therapeutic strategies for both cancer and metabolic diseases.

5. Future Directions

Further studies are required to elucidate the full spectrum of biological activities associated with this compound, including:

  • In Vivo Efficacy : Testing in animal models to confirm therapeutic benefits.
  • Mechanistic Studies : Detailed investigations into the molecular pathways affected by the compound.

This compound's unique profile warrants continued exploration in both cancer therapeutics and metabolic disease management.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared below with structurally related pyrimidine derivatives, focusing on substituents, molecular weight, and functional groups.

Compound Name / ID Pyrimidine Substituents Linker/Functional Group Terminal Group Molecular Weight (g/mol) Key Features
Target Compound 2,4-bis(dimethylamino) Ethylcarboxamide Benzamide ~380–400* High basicity due to dimethylamino groups; potential kinase inhibition
BG14275 (N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2,4,6-trimethylbenzenesulfonamide) 2,4-bis(dimethylamino) Sulfonamide 2,4,6-Trimethylbenzenesulfonamide 363.48 Sulfonamide group increases acidity; lower solubility in polar solvents
CAS 1396873-32-7 (N-(2-((2-morpholinopyrimidin-5-yl)amino)-2-oxoethyl)benzamide) 2-Morpholino Ethylcarboxamide Benzamide ~350–370* Morpholine substituent reduces basicity; improved metabolic stability
Example 86 (Quinoline-piperidinylidene derivative) 2-(Piperidin-4-ylidene) Complex quinoline-ethyl linker 4-(Dimethylamino)benzamide 634 Extended aromatic system; higher molecular weight for specialized targeting

*Estimated based on structural components.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing N-(2-((2,4-bis(dimethylamino)pyrimidin-5-yl)amino)-2-oxoethyl)benzamide, and how can its purity be validated?

  • Synthesis Methodology :

  • Step 1 : Condensation of 2,4-bis(dimethylamino)pyrimidin-5-amine with bromoacetyl bromide to form the pyrimidinyl amide intermediate.
  • Step 2 : Coupling the intermediate with benzamide derivatives via nucleophilic substitution or amidation, using catalysts like HATU or DCC (dicyclohexylcarbodiimide) .
  • Step 3 : Purification via column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH gradient) .
    • Purity Validation :
  • 1H/13C NMR : Confirm absence of unreacted starting materials (e.g., residual dimethylamino peaks at δ 2.8–3.2 ppm) .
  • HRMS : Match experimental and theoretical molecular weights (e.g., [M+H]⁺ calculated for C₁₉H₂₄N₆O₂: 376.19 g/mol) .
  • HPLC : Purity >95% with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .

Q. How can the compound’s solubility and stability be optimized for in vitro assays?

  • Solubility Enhancement :

  • Use DMSO stock solutions (10–20 mM) and dilute in PBS (pH 7.4) or cell culture media.
  • Add co-solvents like cyclodextrins for hydrophobic compounds .
    • Stability Testing :
  • Monitor degradation via LC-MS under physiological conditions (37°C, pH 7.4) over 24–72 hours .
  • For light-sensitive groups (e.g., dimethylamino), store solutions in amber vials at –20°C .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the pyrimidine core?

  • SAR Design :

  • Modification Sites :

Pyrimidine C2/C4 : Replace dimethylamino groups with morpholino or piperazinyl rings to alter electron density .

Benzamide Substituents : Introduce halogens (e.g., –F, –Cl) or electron-withdrawing groups to modulate receptor binding .

  • Biological Assays :
  • Test inhibitory activity against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization assays .
    • Example Data :

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